REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].[CH2:4]([O:7][C:8](=[O:13])[O:9]CCC)[CH2:5][CH3:6]>>[CH3:1][N:2]([C:8]([O:7][CH2:4][CH2:5][CH3:6])=[O:9])[NH2:3].[CH3:1][NH:2][NH:3][C:8]([O:7][CH2:4][CH2:5][CH3:6])=[O:13]
|
Name
|
Methylhydrazine
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC(OCCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(N)C(=O)OCCC
|
Name
|
|
Type
|
product
|
Smiles
|
CNNC(=O)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |